Nonyl 2,3-bis(hexadecyloxy)propanoate
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Overview
Description
Nonyl 2,3-bis(hexadecyloxy)propanoate is an ester compound characterized by its unique structure, which includes a nonyl group and two hexadecyloxy groups attached to a propanoate backbone Esters are known for their pleasant odors and are commonly found in natural products such as fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonyl 2,3-bis(hexadecyloxy)propanoate can be synthesized through the esterification of nonyl alcohol with 2,3-bis(hexadecyloxy)propanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Nonyl 2,3-bis(hexadecyloxy)propanoate undergoes several types of chemical reactions, including:
Substitution: The ester can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Nonyl alcohol and 2,3-bis(hexadecyloxy)propanoic acid.
Reduction: Nonyl alcohol and 2,3-bis(hexadecyloxy)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Nonyl 2,3-bis(hexadecyloxy)propanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the formulation of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of Nonyl 2,3-bis(hexadecyloxy)propanoate involves its interaction with biological membranes. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, its ester bond can be hydrolyzed by esterases, releasing active alcohol and acid components that may exert biological effects.
Comparison with Similar Compounds
Nonyl 2,3-bis(hexadecyloxy)propanoate can be compared to other esters such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Known for its fruity aroma, used in flavorings and fragrances.
Isopropyl myristate: Used in cosmetics and pharmaceuticals for its emollient properties.
Uniqueness
This compound stands out due to its long-chain alkoxy groups, which confer unique physical and chemical properties, such as increased hydrophobicity and potential for forming stable emulsions.
Conclusion
This compound is a versatile ester compound with significant potential in various scientific and industrial applications. Its unique structure and properties make it a valuable subject of study in fields ranging from chemistry to medicine.
Properties
CAS No. |
64713-34-4 |
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Molecular Formula |
C44H88O4 |
Molecular Weight |
681.2 g/mol |
IUPAC Name |
nonyl 2,3-dihexadecoxypropanoate |
InChI |
InChI=1S/C44H88O4/c1-4-7-10-13-16-18-20-22-24-26-28-31-33-36-39-46-42-43(44(45)48-41-38-35-30-15-12-9-6-3)47-40-37-34-32-29-27-25-23-21-19-17-14-11-8-5-2/h43H,4-42H2,1-3H3 |
InChI Key |
IKLKWMHYTDUFRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(C(=O)OCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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